molecular formula C12H15ClO2 B3315076 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene CAS No. 951891-33-1

2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene

Cat. No.: B3315076
CAS No.: 951891-33-1
M. Wt: 226.7 g/mol
InChI Key: NIZKETJJEDDIKU-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene is an organic compound characterized by the presence of a chloro group, a dimethoxyphenyl group, and a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene typically involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 4-(3,4-dimethoxyphenyl)-1-butene.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 4-(3,4-dimethoxyphenyl)-1-butene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-1-butene: Lacks the chloro group, resulting in different reactivity and biological activity.

    2-Chloro-4-(3,4-dimethoxyphenyl)phenol: Contains a phenol group instead of a butene chain, leading to different chemical properties and applications.

Uniqueness

2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene is unique due to the presence of both a chloro group and a dimethoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-chlorobut-3-enyl)-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZKETJJEDDIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247119
Record name 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-33-1
Record name 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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